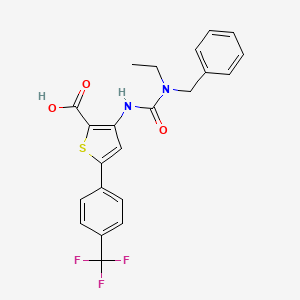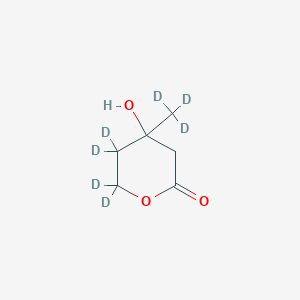
DL-Mevalonolactone-4,4,5,5,6,6,6-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Mevalonolactone-4,4,5,5,6,6,6-D7, also known as (±)-Mevalonolactone-4,4,5,5,6,6,6-D7, is a deuterium-labeled compound. It is the δ-lactone form of mevalonic acid, a crucial precursor in the mevalonate pathway. This pathway is essential for the biosynthesis of terpenes and steroids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into DL-Mevalonolactone. The process involves the deuteration of mevalonic acid, followed by lactonization to form the δ-lactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 undergoes several types of chemical reactions, including:
Oxidation: Conversion to mevalonic acid.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include mevalonic acid, reduced mevalonolactone derivatives, and various substituted compounds .
Wissenschaftliche Forschungsanwendungen
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in metabolic studies.
Biology: Investigates the role of the mevalonate pathway in cellular processes.
Medicine: Studies the effects of mevalonate pathway inhibitors, such as statins, on cholesterol biosynthesis.
Industry: Utilized in the production of terpenes and steroids
Wirkmechanismus
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 exerts its effects by participating in the mevalonate pathway. It serves as a precursor for the synthesis of isopentenyl pyrophosphate, which is the basis for all terpenoids. The compound affects mitochondrial membrane potential, NAD(P)H content, and calcium retention capacity in the brain, leading to mitochondrial swelling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DL-Mevalonolactone-4,4,5,5-D4
- Mevalonic acid
- Mevalonolactone
Uniqueness
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
5,5,6,6-tetradeuterio-4-hydroxy-4-(trideuteriomethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
JYVXNLLUYHCIIH-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C1(C(OC(=O)CC1(C([2H])([2H])[2H])O)([2H])[2H])[2H] |
Kanonische SMILES |
CC1(CCOC(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


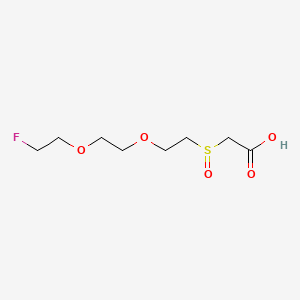

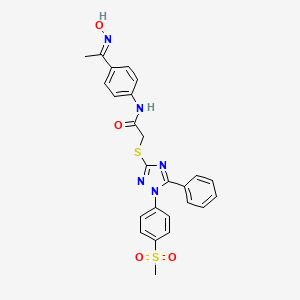
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
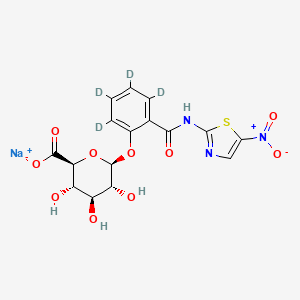
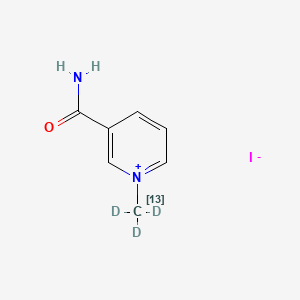
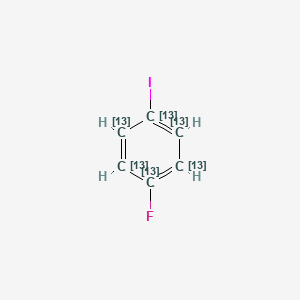
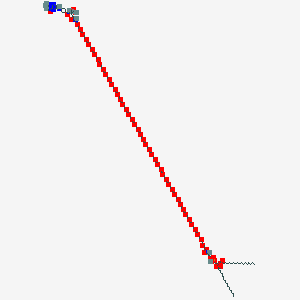

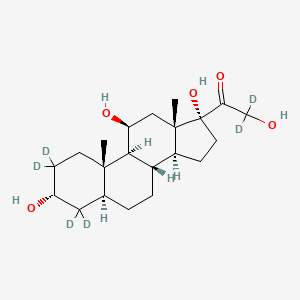
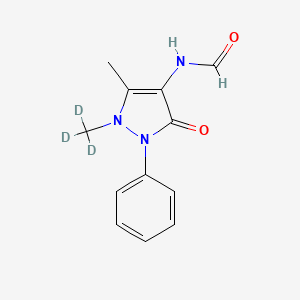
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
